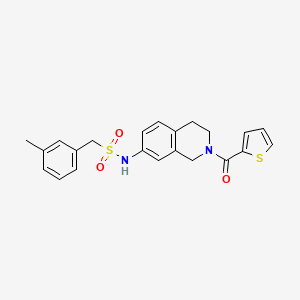
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(m-tolyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(m-tolyl)methanesulfonamide is a structurally complex molecule that likely exhibits a range of interactions due to its various functional groups. While the specific compound is not directly studied in the provided papers, insights can be drawn from related compounds and their analyses.
Synthesis Analysis
The synthesis of related compounds, such as sulfonamides and tetrahydroisoquinolines, typically involves multi-step organic reactions that may include amide bond formation, sulfonation, and aromatic substitution. The papers provided do not detail the synthesis of the exact compound , but they do discuss similar structures, which suggests that the synthesis of the target compound would likely involve similar strategies and considerations .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds has been extensively studied, as seen in the conformational analysis of methanesulfonamide derivatives . The conformation of the N-H bond and its orientation relative to other substituents on the aromatic ring can significantly influence the molecule's properties and interactions . The molecular structure of tetrahydroisoquinolines, as related to their binding to biological targets, has also been analyzed, indicating the importance of the sulfonamide group in molecular interactions .
Chemical Reactions Analysis
Sulfonamides, such as those mentioned in the papers, are known to participate in hydrogen bonding due to the presence of the sulfonamide -NH- group . This group can act as a hydrogen bond donor, which is crucial for the biological activity of these molecules. The chemical reactivity of the compound would likely be influenced by the presence of the thiophene and tetrahydroisoquinoline moieties, which could undergo electrophilic substitution reactions or act as ligands in metal complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides and tetrahydroisoquinolines are influenced by their molecular structure. The conformational flexibility, as well as the presence of polar and nonpolar regions within the molecule, can affect solubility, melting point, and other physicochemical parameters . The sulfonamide group's ability to engage in hydrogen bonding can also impact the compound's solubility in water and biological fluids, which is essential for its pharmacokinetic profile.
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on synthesizing optically active atropisomeric compounds related to tetrahydroquinolines, demonstrating the chemical versatility of such compounds in response to different chemical environments. Suzuki et al. (2015) explored the synthesis of optically active atropisomeric N-(2,5-di-tert-butylphenyl)-1,2,3,4-tetrahydroquinoline, highlighting its dynamic behavior upon addition of methane sulfonic acid, which significantly lowered the barrier to rotation around the chiral axis (Suzuki et al., 2015).
Materials Science Applications
In materials science, the compound's structural components have contributed to the development of new materials. Zhao et al. (2017) reported on metal-organic frameworks (MOFs) constructed from a thiophene-functionalized dicarboxylate, showcasing its application in luminescence sensing and pesticide removal. This research underscores the potential for using structurally similar compounds in environmental monitoring and purification applications (Zhao et al., 2017).
Catalysis and Organic Transformations
The compound and its derivatives have been investigated for their roles in catalysis and organic transformations. For example, the palladium-catalyzed heteroannulation of [60]fullerene with various N-benzyl sulfonamides via C-H bond activation showcases the potential of utilizing similar compounds in the synthesis of complex organic molecules, including fullerene-fused tetrahydroisoquinolines (Su, Wang, & Wang, 2012).
Luminescence and Sensory Materials
Compounds based on thiophene and related structures have shown promise as luminescent sensory materials. The aforementioned study by Zhao et al. demonstrates how thiophene-based MOFs can serve as efficient luminescent sensors for detecting environmental contaminants such as Hg(II), Cu(II), and Cr(VI), highlighting the compound's relevance in environmental science and safety monitoring (Zhao et al., 2017).
properties
IUPAC Name |
1-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-16-4-2-5-17(12-16)15-29(26,27)23-20-8-7-18-9-10-24(14-19(18)13-20)22(25)21-6-3-11-28-21/h2-8,11-13,23H,9-10,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPZXXDWFXUIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-[2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2505583.png)

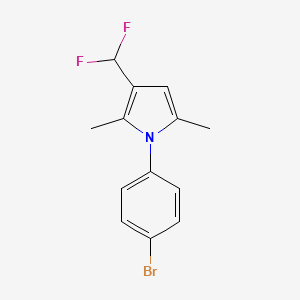
![1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol](/img/structure/B2505590.png)

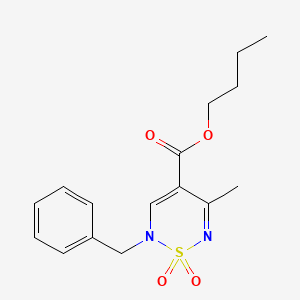
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2505595.png)
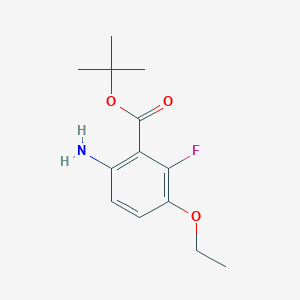
![Tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B2505597.png)


![2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2505602.png)
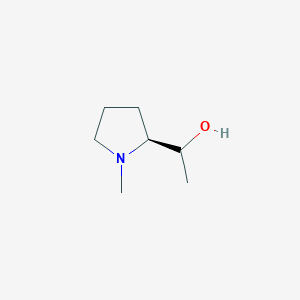
![Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate](/img/structure/B2505605.png)